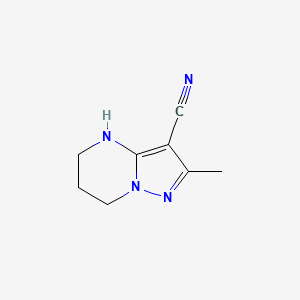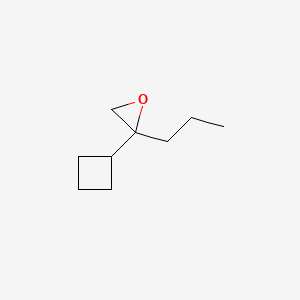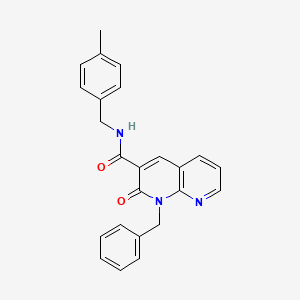
C1Ccnc2=C(C#N)C(C)=NN21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C1Ccnc2=C(C#N)C(C)=NN21 is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
C1Ccnc2=C(C#N)C(C)=NN21 has shown promising results in various scientific research applications. It has been reported to exhibit potent inhibitory activity against several kinases, including CDK1, CDK2, CDK5, and GSK3β. Moreover, it has also shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been reported to exhibit potent anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of C1Ccnc2=C(C#N)C(C)=NN21 involves the inhibition of various kinases, including CDK1, CDK2, CDK5, and GSK3β. This inhibition leads to the downregulation of various oncogenes and upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell proliferation. Moreover, it also leads to the inhibition of tau protein phosphorylation, which is a hallmark of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has shown significant biochemical and physiological effects in various studies. It has been reported to exhibit potent anti-inflammatory and antioxidant activities, which can help in the treatment of various inflammatory diseases. Moreover, it has also shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
C1Ccnc2=C(C#N)C(C)=NN21 has several advantages and limitations for lab experiments. One of the major advantages is its potent inhibitory activity against various kinases, which makes it an attractive candidate for drug discovery. However, one of the major limitations is its low solubility, which can lead to difficulties in its formulation and administration.
Orientations Futures
There are several future directions for the research on C1Ccnc2=C(C#N)C(C)=NN21. One of the major future directions is the development of more potent and selective inhibitors of CDK1, CDK2, CDK5, and GSK3β. Moreover, further studies are required to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of other diseases. Additionally, more research is required to overcome the limitations of this compound, such as its low solubility, which can hinder its development as a drug candidate.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, and exhibits potent anti-inflammatory and antioxidant activities. However, further research is required to elucidate its exact mechanism of action and overcome its limitations, such as its low solubility.
Méthodes De Synthèse
C1Ccnc2=C(C#N)C(C)=NN21 can be synthesized via a multistep reaction that involves the condensation of 2-cyanoacetamide with 6-chloro-3-methyl-1,2,4-triazolo[4,3-b]pyridazine, followed by cyclization with hydrazine hydrate. The final product is obtained after purification and characterization by various analytical techniques such as NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-7(5-9)8-10-3-2-4-12(8)11-6/h10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJWVOWKUGQVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCNC2=C1C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2932537.png)
![2-[4-[(4-Morpholin-4-ylthian-4-yl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2932538.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2932539.png)
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2932540.png)


![7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2932549.png)

![Methyl (1-{[(morpholin-4-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2932552.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2932554.png)
![2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2932555.png)

![N-[2-[(3-Chlorophenyl)methyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B2932557.png)